N6-Benzoyl-3'-O-methyladenosine
Description
Context of Synthetic Modified Nucleosides in RNA and DNA Chemistry
Synthetic modified nucleosides are cornerstones of modern molecular biology and medicinal chemistry. elifesciences.orgmdpi.com The introduction of chemical modifications to the natural building blocks of RNA and DNA can dramatically alter their properties, leading to enhanced stability, improved cellular uptake, and novel biological activities. elifesciences.orgnih.gov These modifications can be categorized into changes to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. nih.gov Such alterations are critical for the development of oligonucleotide-based therapeutics, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, by overcoming challenges like rapid degradation by cellular nucleases. biosynth.comelifesciences.org
Foundational Role of 2'-O-Methyl and N6-Benzoyl Modifications in Ribonucleosides
The two key modifications present in N6-Benzoyl-3'-O-methyladenosine, the N6-benzoyl group and the 3'-O-methyl group (a positional isomer of the more common 2'-O-methyl group), play distinct and crucial roles in nucleic acid chemistry.
The N6-benzoyl group serves as a vital protecting group in the chemical synthesis of oligonucleotides. nih.govnih.gov During the automated solid-phase synthesis of DNA and RNA, the exocyclic amino groups of adenine (B156593), guanine, and cytosine must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. nih.govresearchgate.net The benzoyl group on the N6 position of adenine is a standard protecting group that is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection step, typically using ammonia. nih.govbiorxiv.org
The 3'-O-methyl modification , a variation of the widely studied 2'-O-methylation, introduces a methyl group to the ribose sugar. 2'-O-methylation is one of the most common natural modifications in RNA and is known to confer several advantageous properties. It significantly increases the stability of RNA by providing resistance to nuclease degradation. nih.govbiosynth.com This modification also influences RNA structure by favoring the A-form helix, which can enhance the binding affinity to complementary RNA strands. thermofisher.compsu.edu Furthermore, 2'-O-methylation can modulate interactions with proteins and affect biological processes such as translation and splicing. nih.govnih.gov While less common, 3'-O-methylation is also explored in synthetic nucleosides to study its impact on nucleic acid structure and function, with one study on adenosine (B11128) analogs showing that methylation at the 3' position can increase activity at adenosine receptors. researchgate.net
Historical Development and Evolution of Related Adenosine Derivatives in Research
The exploration of adenosine derivatives has a rich history in the quest for novel therapeutic agents, particularly in antiviral and anticancer research. Early modifications to the adenosine scaffold paved the way for the development of a wide array of analogs with significant biological activities. nih.gov
For instance, N6-methyladenosine (m6A) , the most abundant internal modification in eukaryotic mRNA, is a key regulator of RNA metabolism, influencing processes from splicing and nuclear export to translation and stability. nih.govias.ac.in The study of m6A and its "writer," "reader," and "eraser" proteins has opened up new avenues in understanding gene expression and its role in diseases like cancer and viral infections. nih.govnih.govias.ac.in
The development of nucleoside analogs as antiviral drugs has been a major focus. By modifying the sugar or base of natural nucleosides, scientists have created compounds that can be incorporated into viral DNA or RNA, leading to the termination of replication. ias.ac.in For example, N6-benzyladenosine has been shown to have antiviral activity against human enterovirus 71. biosynth.com This has spurred the synthesis of numerous derivatives, including fluorinated analogs, to enhance potency and selectivity. biosynth.com
The combination of base and sugar modifications, as seen in this compound, represents a more advanced stage in the evolution of nucleoside chemistry, aiming to create highly specific tools for research and potential therapeutic applications.
Detailed Research Findings
Physicochemical Properties
Below are the available physicochemical properties for this compound and related compounds for contextual comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Storage Conditions |
|---|---|---|---|---|---|
| This compound | 85090-30-8 biosynth.com | C18H19N5O5 biosynth.com | 385.37 biosynth.com | White powder | 2-8 °C |
| N6-Methyladenosine | 1867-73-8 | C11H15N5O4 | 281.27 | White to Off-White Solid | 2-8 °C Refrigerator |
| 2'-O-Methyladenosine | 2140-79-6 | C11H15N5O4 | 281.27 | White Crystalline Powder | Room Temperature |
| N6-Benzoyladenine | 4005-49-6 | C12H9N5O | 239.23 | White to Off-White Powder | Room Temperature |
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFYIRSCNBGQBD-XWXWGSFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N6 Benzoyl 3 O Methyladenosine and Its Phosphoramidite Derivatives
Chemical Synthesis Pathways and Reaction Strategies
The chemical synthesis of N6-Benzoyl-3'-O-methyladenosine is a multi-step process that demands precise control over stereochemistry and regioselectivity. The journey from simple precursors to the final complex molecule involves a series of protection, modification, and deprotection steps.
Precursor Compounds and Reagents in Stereoselective Synthesis
The synthesis of this compound typically commences with readily available adenosine (B11128). The stereochemistry of the final product is inherently dependent on the stereochemistry of the starting ribose sugar in adenosine. Key reagents are employed to selectively protect the various functional groups of adenosine to allow for targeted modifications. For instance, temporary protecting groups are often used for the hydroxyl groups of the ribose moiety to ensure that subsequent reactions occur at the desired positions.
A common strategy involves the initial protection of the 5'-hydroxyl group, often with a dimethoxytrityl (DMT) group, which is acid-labile and allows for easy removal at a later stage. The 2'- and 3'-hydroxyl groups can be protected using various silyl (B83357) ethers or other suitable protecting groups. The choice of these protecting groups is crucial as they must be stable under the reaction conditions for subsequent steps and be selectively removable.
Regioselective Methylation Techniques for Ribose Modification
A critical step in the synthesis of this compound is the regioselective methylation of the 3'-hydroxyl group of the ribose sugar. ontosight.aiscbt.com This modification is known to influence the conformation of the ribose and can impact the binding properties of the resulting oligonucleotide. genelink.com
Achieving regioselectivity can be challenging due to the similar reactivity of the 2'- and 3'-hydroxyl groups. One common approach involves the use of a stannylene intermediate. In this method, the cis-diol system of the 2' and 3' hydroxyls reacts with a dialkyltin oxide to form a cyclic stannylene acetal. This intermediate then preferentially directs the alkylating agent, such as methyl iodide, to the 3'-position.
Another technique involves the use of specific catalysts that can direct the methylation to the desired position. For example, some studies have explored the use of enzymatic catalysts or organometallic complexes to achieve high regioselectivity in the methylation of nucleosides. nih.govacs.org The choice of solvent and reaction temperature can also play a significant role in controlling the regioselectivity of the methylation reaction.
N6-Benzoyl Protecting Group Chemistry in Adenosine Functionalization
The exocyclic amino group (N6) of adenosine is highly nucleophilic and must be protected to prevent unwanted side reactions during the synthesis. The benzoyl group is a commonly used protecting group for the N6 position of adenosine. google.comias.ac.inresearchgate.net This protection is typically achieved by reacting the adenosine derivative with benzoyl chloride in the presence of a base, such as pyridine. ias.ac.in
The benzoyl group is advantageous because it is stable under the conditions required for the subsequent phosphoramidite (B1245037) chemistry and can be readily removed during the final deprotection of the oligonucleotide. The introduction of the benzoyl group also enhances the lipophilicity of the nucleoside, which can improve its solubility in organic solvents used in the synthesis.
Synthesis of 3'-O-Methyladenosine Phosphoramidite Building Blocks for Solid-Phase Synthesis
The final step in preparing this compound for use in automated oligonucleotide synthesis is its conversion into a phosphoramidite building block. broadpharm.combiosynth.combiosynth.com This involves the reaction of the 2'-hydroxyl group of the protected nucleoside with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). uni-muenchen.deresearchgate.net
This reaction creates a phosphoramidite moiety at the 2'-position, which is the reactive site for the coupling reaction during solid-phase oligonucleotide synthesis. researchgate.netnih.gov The resulting this compound phosphoramidite is a stable compound that can be purified by chromatography and stored for later use. broadpharm.combiosynth.com The development of efficient methods for the synthesis of these phosphoramidite building blocks has been instrumental in enabling the routine production of modified RNA oligonucleotides. nih.govresearchgate.netresearchgate.net
Enzymatic Approaches and Chemo-Enzymatic Syntheses of Modified Nucleosides
While chemical synthesis provides a versatile platform for the production of modified nucleosides, enzymatic and chemo-enzymatic approaches offer attractive alternatives due to their high selectivity and milder reaction conditions. nih.govacs.orgacs.org
Biocatalytic Strategies for Selective Modification
Enzymes, particularly nucleoside-modifying enzymes, can be harnessed to perform highly specific modifications on nucleosides. nih.govacs.org For instance, methyltransferases can be used to introduce methyl groups at specific positions on the ribose or the base of a nucleoside. researchgate.net Similarly, other enzymes can be employed to introduce or remove protecting groups in a regioselective manner. acs.orgacs.orgresearchgate.net
A chemo-enzymatic approach combines the strengths of both chemical and enzymatic synthesis. For example, a chemical synthesis might be used to create a key intermediate, which is then subjected to an enzymatic reaction to achieve a specific modification that is difficult to perform chemically. This integrated approach can often lead to more efficient and environmentally friendly synthetic routes. nih.govacs.org
Recent research has focused on the discovery and engineering of novel enzymes with tailored specificities for the synthesis of a wide range of modified nucleosides. rsc.org These biocatalytic methods hold great promise for the sustainable production of complex nucleoside analogues for various applications in biotechnology and medicine. nih.gov
Advancements in the Synthesis of this compound and its Phosphoramidite Derivatives
The targeted synthesis of modified nucleosides is a cornerstone of therapeutic and diagnostic oligonucleotide development. Among these, this compound holds particular importance as a building block for RNA molecules with enhanced stability and specific binding properties. Its preparation, and that of its phosphoramidite derivatives, involves a multi-step process that requires precise control over regioselectivity, particularly concerning the methylation of the ribose sugar. This article delves into the sophisticated synthetic methodologies employed in the production of this compound and its phosphoramidite derivatives, with a special focus on the challenges and innovative solutions for the separation of regioisomers.
2 Challenges and Innovations in Regioisomeric Separation
A significant hurdle in the synthesis of 3'-O-methyladenosine, the precursor to the title compound, is the concurrent formation of its 2'-O-methyl regioisomer. The direct methylation of adenosine typically yields a mixture of both 2'-O- and 3'-O-methylated products, necessitating efficient separation techniques to isolate the desired 3'-isomer.
The direct methylation of adenosine using reagents such as methyl iodide in an alkaline medium, for instance, results in a mixture of monomethylated adenosines at the 2'-O or 3'-O positions. nih.gov While this reaction can be biased towards the 2'-O-methyladenosine isomer, the 3'-O-methyladenosine is still produced in significant quantities, requiring downstream purification. nih.gov
Traditional methods for separating these closely related isomers, such as silica (B1680970) gel column chromatography and crystallization, are often laborious and may result in significant product loss. While effective to a degree, the scalability of these methods for industrial production presents a considerable challenge.
In response to these challenges, innovative enzymatic approaches have been developed to achieve a more efficient and scalable separation of the 2'- and 3'-O-methyladenosine regioisomers. One such groundbreaking method employs selective enzymatic acylation. This process utilizes an immobilized lipase, such as Pseudomonas cepacia lipase, which demonstrates high selectivity in acylating the 3'-hydroxyl group of 2'-O-methyladenosine while leaving the 3'-O-methyladenosine largely unreacted. researchgate.net This differential reactivity allows for a streamlined separation protocol. The acylated 2'-O-methyladenosine can be easily separated from the unreacted 3'-O-methyladenosine, which remains in the aqueous layer. researchgate.net Subsequent hydrolysis of the acylated product regenerates the 2'-O-methyladenosine. researchgate.net This chemoenzymatic strategy offers a more efficient and environmentally friendly alternative to purely chromatographic separations.
The table below summarizes the key aspects of chemical and enzymatic separation methods for 2'- and 3'-O-methyladenosine regioisomers.
| Separation Method | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Differential adsorption of isomers to the stationary phase. | Well-established technique. | Can be time-consuming, requires large solvent volumes, and may have limited resolution for closely related isomers. |
| Crystallization | Differential solubility of isomers in a given solvent system. | Can provide high purity product if successful. | Highly dependent on the specific properties of the isomers and solvent; can be low-yielding. |
| Enzymatic Acylation | Selective acylation of one isomer by a lipase, allowing for easy separation of the acylated and unacylated forms. | High selectivity, milder reaction conditions, and improved scalability and environmental profile. | Requires specific enzymes and optimization of reaction conditions. |
Following the successful isolation of 3'-O-methyladenosine, the synthesis proceeds with the protection of the N6-amino group with a benzoyl group. This is a standard procedure in nucleoside chemistry to prevent side reactions during subsequent steps. The 5'-hydroxyl group is then typically protected with a dimethoxytrityl (DMT) group, a bulky and acid-labile protecting group that facilitates purification and is essential for automated oligonucleotide synthesis.
The final step in preparing the phosphoramidite derivative involves the phosphitylation of the free 2'-hydroxyl group. This is commonly achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base. The resulting N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine-2'-CE-phosphoramidite is the final building block ready for incorporation into synthetic RNA strands. The 2'-O-methoxyethyl modification, for example, is known to enhance the stability and binding affinity of oligonucleotides, making them valuable tools in applications such as antisense therapy.
Structural and Functional Contributions of N6 Benzoyl 3 O Methyladenine Derivatives in Oligonucleotide Chemistry
Incorporation into Synthetic Oligonucleotides
The chemical synthesis of oligonucleotides containing N6-Benzoyl-3'-O-methyladenosine is primarily achieved through the robust and widely adopted phosphoramidite (B1245037) method. bachem.com This solid-phase synthesis strategy allows for the sequential addition of nucleotide building blocks to a growing chain, offering precise control over the final sequence. bachem.com
Assembly of Modified Oligoribonucleotides and Chimeric Constructs
The synthesis of oligoribonucleotides and chimeric RNA-DNA constructs incorporating this compound leverages specialized phosphoramidite building blocks. acs.orgmedchemexpress.com These building blocks, such as N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite, are designed to be compatible with standard automated DNA/RNA synthesizers. acs.orgmedchemexpress.com The benzoyl group serves as a protecting group for the N6 position of adenine (B156593), preventing unwanted side reactions during the synthesis cycles. psu.edu This protection is crucial for maintaining the integrity of the modified base throughout the assembly process.
The synthesis proceeds in a stepwise manner, involving cycles of deprotection, coupling, capping, and oxidation. bachem.comnih.gov The 3'-O-methyl modification on the ribose sugar is a key feature that can influence the properties of the resulting oligonucleotide. The assembly of chimeric oligonucleotides, which contain both DNA and RNA residues, is also readily achievable using a combination of the appropriate phosphoramidites. nih.gov These constructs are of significant interest in various therapeutic strategies, including gene repair. nih.gov
Impact on Oligonucleotide Secondary Structure Formation
The introduction of N6-methyladenosine (m6A), a related modification, into RNA sequences has been shown to have a discernible impact on their secondary structure. nih.govnih.govresearchgate.net While the benzoyl group is typically removed after synthesis, the underlying N6-methylation can influence the folding of the oligonucleotide.
Studies on m6A-containing RNAs have revealed that the effect of methylation on stability is context-dependent. nih.govbiorxiv.org For instance, N6-methylation tends to decrease the stability of helices when the modified adenosine (B11128) is located in the middle of the helix. nih.govbiorxiv.org Conversely, it has little effect on stability when at the ends of helices and can even increase the stability of structures where an unpaired adenosine is stacked on a helix. nih.govbiorxiv.org This modulation of secondary structure can have significant biological implications, such as activating protein recognition sites. nih.govbiorxiv.org
Influence on Nucleic Acid Hybridization Characteristics
The hybridization of an oligonucleotide to its complementary target sequence is a fundamental process in molecular biology and a critical parameter for the efficacy of oligonucleotide-based therapeutics and diagnostics. The incorporation of N6-Benzoyl-3'-O-methyladenine derivatives can significantly influence these hybridization properties.
Enhancement of Specificity in Molecular Recognition Processes
The specificity of an oligonucleotide for its target sequence is paramount to avoid off-target effects. Base modifications can enhance this specificity by altering the hydrogen bonding patterns and stacking interactions within the duplex. The N6-benzoyl group, prior to its removal, would sterically hinder non-canonical base pairing, thereby contributing to the fidelity of the synthesis process. Post-synthesis, the N6-methyl group can influence the recognition by cellular machinery. For instance, N6-methyladenosine has been shown to be a key epigenetic and epitranscriptomic mark recognized by specific "reader" proteins, which can influence RNA stability and translation. nih.govnih.govrsc.org This highlights the potential for such modifications to be used to engineer oligonucleotides with highly specific molecular recognition properties.
Effects on Oligonucleotide Stability against Nucleolytic Degradation
A major hurdle for the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications are a primary strategy to enhance their stability and prolong their therapeutic effect. nih.gov
The incorporation of modifications at the 2'- or 3'-position of the ribose sugar is a well-established method to increase resistance to nucleases. The 3'-O-methyl group in this compound is expected to confer a degree of protection against 3'-exonucleases. Studies on other 2'-O-modified oligonucleotides have demonstrated a significant increase in stability in biological media. acs.orgnih.gov While direct data on the nuclease resistance conferred by the 3'-O-methyl group in this specific context is not available in the search results, the principle of steric hindrance to nuclease activity is well-established. For example, oligonucleotides modified with nucleosyl amino acids (NAA) have shown significantly enhanced stability against both 3'- and 5'-exonucleases. nih.gov This suggests that modifications to the sugar-phosphate backbone, including 3'-O-methylation, are a viable strategy for improving the stability of therapeutic oligonucleotides.
Mechanisms of Resistance to Enzymatic Hydrolysis
The susceptibility of natural oligonucleotides to degradation by cellular nucleases is a significant hurdle for their in vivo applications. Chemical modifications are a key strategy to enhance their stability. The presence of a 3'-O-methyl group on the ribose sugar is a well-established modification that imparts substantial resistance to enzymatic hydrolysis, particularly by 3'-exonucleases. idtdna.comresearchgate.net
The primary mechanism of this resistance is steric hindrance . Nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids, require a specific three-dimensional conformation of the substrate to bind and catalyze the hydrolytic reaction. The methyl group at the 3'-hydroxyl position introduces a bulky substituent in close proximity to the phosphodiester linkage. This bulkiness physically obstructs the active site of nucleases, impeding their ability to effectively cleave the oligonucleotide chain. synoligo.com This is particularly effective against 3'-exonucleases, which are a major source of degradation in serum. idtdna.com
While the N6-benzoyl group is primarily utilized as a protecting group during oligonucleotide synthesis to prevent unwanted side reactions at the exocyclic amine of adenine, its presence in the final deprotected oligonucleotide, if retained, could also contribute to nuclease resistance. The large, aromatic benzoyl moiety would significantly alter the local conformation of the major groove of a DNA or RNA duplex, which could interfere with the recognition and binding of certain endonucleases that interact with this region.
The combination of both the 3'-O-methyl and N6-benzoyl modifications would therefore be expected to provide a dual-protective effect, conferring a high degree of resistance to a broad range of cellular nucleases.
Comparative Stability Profiles with Unmodified Counterparts
The thermal stability of nucleic acid duplexes, typically measured by the melting temperature (Tm), is a critical parameter for their function. The incorporation of modified nucleosides can either stabilize or destabilize the duplex compared to its unmodified counterpart.
The 3'-O-methyl modification generally leads to an increase in the thermal stability of RNA:RNA and RNA:DNA duplexes. idtdna.comtrilinkbiotech.com This stabilizing effect is attributed to the 3'-O-methyl group favoring an A-form helical geometry, which is the more stable conformation for RNA duplexes. By pre-organizing the sugar pucker into a conformation amenable to the A-form helix, the entropic penalty of duplex formation is reduced, leading to a higher Tm. trilinkbiotech.com
The impact of an N6-benzoyl group on thermal stability is more complex and can be context-dependent. Acyl groups at the N6 position of adenine can influence base stacking interactions and hydrogen bonding. In some instances, the bulky benzoyl group can disrupt the planarity of the base and interfere with optimal Watson-Crick base pairing, leading to a decrease in thermal stability. However, under certain circumstances, the aromatic ring of the benzoyl group could participate in favorable stacking interactions with adjacent bases, potentially contributing to increased stability.
Below is a hypothetical comparative stability profile based on general observations of these types of modifications.
| Oligonucleotide Duplex | Modification | Expected Change in Tm (°C) vs. Unmodified |
| DNA:DNA | Unmodified | 0 |
| DNA:DNA | with 3'-O-methyladenosine | +1 to +2 per modification |
| DNA:DNA | with N6-benzoyl-adenosine | -1 to +1 per modification |
| DNA:DNA | with this compound | ~+1 to +3 per modification |
| RNA:DNA | Unmodified | 0 |
| RNA:DNA | with 3'-O-methyladenosine | +2 to +4 per modification |
| RNA:DNA | with N6-benzoyl-adenosine | 0 to -2 per modification |
| RNA:DNA | with this compound | ~+2 to +5 per modification |
This table presents expected trends based on published data for individual modifications and should be considered illustrative.
Conformational Dynamics of this compound Residues within Nucleic Acid Structures
The introduction of modified nucleosides can significantly alter the local and global conformation and dynamics of nucleic acid structures. These changes can have profound implications for molecular recognition and biological function.
The N6-benzoyl group , being a large and conformationally flexible substituent, can introduce significant dynamic behavior. The rotation around the C6-N6 bond of the benzoyladenine moiety is a key degree of freedom. nih.gov The orientation of the benzoyl group relative to the plane of the adenine base can influence its interaction with the major groove of the duplex and with neighboring base pairs. Molecular dynamics simulations of N6-methyladenosine, a related modification, have shown that the methyl group can alter the flexibility of the local structure. nih.gov It is conceivable that the much larger benzoyl group would have an even more pronounced effect, potentially leading to localized "breathing" or opening of the duplex.
The combination of the 3'-O-methyl and N6-benzoyl modifications would result in a residue with a constrained sugar pucker and a dynamic exocyclic group. This could lead to unique structural features, such as a well-defined local helical geometry in the backbone, coupled with a flexible and potentially interactive moiety in the major groove. These conformational properties could be exploited for the design of oligonucleotides with specific recognition properties or for the introduction of reporter groups.
Interactions Within Molecular Biological Systems and Mechanistic Research
Role as an Activator in Nucleic Acid Synthesis Research
While sometimes referred to as an activator, N6-Benzoyl-3'-O-methyladenosine functions more accurately as a specialized building block that, once chemically activated (typically as a phosphoramidite), can be incorporated into a growing nucleic acid chain to deliberately halt its synthesis.
In the study of DNA synthesis and repair, the ability to control chain elongation is paramount. This compound serves as a critical tool for this purpose. When introduced into an in vitro DNA synthesis reaction, its incorporation by a DNA polymerase results in immediate termination of the extending strand. This is because the 3'-O-methyl group blocks the attachment of the next nucleotide.
Researchers can leverage this property to:
Map polymerase activity: By analyzing the length of the truncated DNA fragments, scientists can determine the precise location where the polymerase incorporated the terminating analog.
Study DNA repair mechanisms: It can be used to generate specific DNA structures with terminated ends, which can then be used as substrates to study the activity of enzymes involved in DNA repair pathways. nih.govbiorxiv.orgbiorxiv.org
Develop sequencing technologies: The principle of chain termination by modified nucleotides is the foundation of the Sanger sequencing method, and analogs like this are essential for developing and refining such technologies.
Similar to its role in DNA synthesis, this compound acts as a chain terminator in RNA polymerization. The 3'-O-methyl modification prevents RNA polymerases from adding subsequent ribonucleotides, thus ending transcription at a specific, predetermined point. This is invaluable for mechanistic studies of transcription, allowing researchers to generate truncated RNA transcripts of defined lengths. Such transcripts are instrumental in studying RNA structure, RNA-protein interactions, and the regulatory processes that govern the transcription process itself. The N6-benzoyl group ensures the adenosine (B11128) base is protected during the chemical synthesis of the phosphoramidite (B1245037) monomer used in these studies. atdbio.comnih.gov
Modulatory Effects on Enzymatic Processes
The distinct chemical modifications of this compound allow it to serve as a probe or modulator in studies of various enzymatic processes, often by acting as a non-reactive analog or a steric inhibitor.
While direct studies on the interaction between this compound and ribonucleases are not extensively documented, its structure suggests a potential for steric hindrance. For instance, RNase H is an enzyme that specifically degrades the RNA strand within an RNA:DNA hybrid. The presence of a bulky N6-benzoyl group on an adenosine residue within the RNA strand could potentially interfere with the binding or catalytic activity of RNase H at or near that site. Although related modifications like N6-methyladenosine have been studied in the context of RNA:DNA hybrid stability, the large benzoyl group on this compound would be expected to have a more pronounced inhibitory effect due to its size, making it a useful tool for probing the substrate specificity and mechanism of such enzymes. elifesciences.org
In the field of epitranscriptomics, enzymes like methyltransferases and demethylases dynamically add or remove methyl groups at the N6 position of adenosine (m6A), regulating gene expression. nih.govnih.gov The N6 position of this compound is occupied by a large benzoyl group, rendering it incapable of being methylated by N6-adenosine methyltransferases.
This property allows it to be used as a negative control or a competitive inhibitor in enzyme kinetics studies:
As a Control: Researchers can synthesize RNA sequences containing this modified nucleoside to create transcripts that are definitively "un-methylatable" at a specific site. These can be used as control substrates to ensure that observed biological effects are truly dependent on m6A methylation. nih.gov
As a Potential Inhibitor: By binding to the active site of a methyltransferase, it could act as a competitive inhibitor, although its large size compared to an unmethylated adenosine might affect binding affinity.
Similarly, it would be resistant to the action of demethylases that normally remove the N6-methyl group from adenosine. nih.gov
Research into Investigational Biological Activities (Mechanistic Focus)
Beyond its utility as a tool in synthesis and enzyme studies, some research has pointed toward direct biological activities of this compound, particularly in virology. The compound has been noted to possess antiviral activity. While the precise mechanism of this activity is not fully elucidated, it is likely related to its chain-terminating properties. Viral replication is heavily dependent on the rapid synthesis of its nucleic acids (either DNA or RNA) by viral polymerases. The incorporation of a chain-terminating analog like this compound into a nascent viral genome would halt the replication process, thereby inhibiting the production of new virus particles. nih.gov
The table below summarizes the key structural features and their functional implications in research applications.
| Structural Modification | Chemical Function | Application in Mechanistic Research |
| 3'-O-methyl group | Prevents 3' to 5' phosphodiester bond formation. | Acts as a definitive chain terminator for DNA and RNA polymerases. |
| N6-benzoyl group | Protects the N6 exocyclic amine of adenine (B156593). | Prevents unwanted side reactions during chemical synthesis; blocks access for N6-adenosine methyltransferases. |
Advanced Research Paradigms and Translational Applications in Chemical Biology
Utilization in Structural Characterization of Nucleic Acid-Protein Complexes
Understanding the three-dimensional structure of nucleic acids and their complexes with proteins is fundamental to deciphering their biological roles. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. The introduction of modified nucleosides, synthesized using precursors like N6-Benzoyl-3'-O-methyladenosine, can serve as a powerful strategy to probe and stabilize these complex structures.
Modified nucleosides are invaluable tools for structural biology. They can be used to stabilize a particular conformation, prevent degradation during long experiments, or introduce a unique spectroscopic label for NMR studies. nih.govoup.com For instance, the 2'-O-methyl modification is known to stabilize the C3'-endo conformation of the ribose sugar, which favors the A-type helix characteristic of RNA duplexes. amerigoscientific.com The 3'-O-methyl modification would similarly influence the sugar pucker and local conformation.
By incorporating a 3'-O-methyladenosine into an RNA molecule, researchers can investigate its specific effects on:
RNA Structure: The modification can alter local geometry, helical parameters, and the hydration pattern of the grooves, which can be visualized with atomic resolution by X-ray crystallography. oup.com
RNA Dynamics: NMR spectroscopy can be used to study how the modification affects base pair opening dynamics and conformational flexibility. nih.govoup.com
Ligand Recognition: A modification can serve as a probe to understand how small molecules or proteins recognize and bind to RNA. Changes in the NMR signal of a labeled nucleoside upon ligand binding can provide precise information about the interaction site. nih.gov
The synthesis of an RNA strand containing 3'-O-methyladenosine for these structural studies would necessitate the use of its corresponding protected phosphoramidite (B1245037), derived from this compound.
Ribonucleoproteins (RNPs) are complex molecular machines, and their assembly is often a highly regulated process involving specific RNA-protein interactions. Chemical modifications on the RNA can act as regulatory signals that promote or inhibit the binding of proteins. A well-studied example is N6-methyladenosine (m6A), which can be recognized by a specific set of "reader" proteins to influence RNA fate, but can also disrupt certain RNA structures and prevent protein binding. nih.govfrontiersin.org
Research has shown that the N6-methylation of a key adenine (B156593) residue in box C/D small nucleolar RNAs (snoRNAs) prevents the binding of the 15.5-kDa protein, which is the first step in the assembly of the snoRNP core. nih.gov This demonstrates that a single methyl group can act as a switch to control the formation of a large RNP complex.
Using a similar logic, oligonucleotides containing a 3'-O-methyladenosine can be synthesized to explore the functional role of ribose methylation in RNP assembly. These synthetic RNAs can be used in biochemical and structural assays to determine whether the 3'-O-methyl group:
Creates a new binding site for a specific protein.
Blocks the binding of a known RNA-binding protein.
Alters the RNA's secondary or tertiary structure, indirectly affecting the assembly of the entire RNP complex. nih.gov
These experiments, which depend on the chemical synthesis of precisely modified oligonucleotides, provide crucial insights into the complex regulatory code embedded within RNA molecules.
Table 2: Research Applications of 3'-O-Methyladenosine-Modified Oligonucleotides
| Research Area | Application of 3'-O-Me-A Oligo | Rationale |
| Structural Biology (X-ray/NMR) | Serve as a structural probe in a synthetic RNA molecule. nih.govoup.com | The modification introduces specific, localized changes to structure and dynamics, allowing for detailed analysis of its impact on the overall RNA fold and stability. |
| RNP Assembly | Used as bait in pull-down assays to identify binding proteins. | Determine if the 3'-O-methyl group is a recognition element for a specific "reader" protein. |
| Enzymology | Act as a substrate or inhibitor for RNA-processing enzymes (e.g., nucleases, polymerases). genelink.com | Characterize the enzymatic requirements for the 3'-hydroxyl group and assess the modification's stabilizing effects. |
Implementation in Gene Editing Technologies Research
The field of gene editing has been transformed by CRISPR-Cas technologies, which allow for precise manipulation of DNA sequences. More recently, these systems have been adapted to target RNA, opening up the new frontier of "epitranscriptome editing." Instead of altering the genetic code itself, these tools can add or remove chemical modifications on RNA to study their function.
Researchers have engineered fusions of a catalytically "dead" Cas protein (dCas) with m6A "writer" (methyltransferase) or "eraser" (demethylase) enzymes. nih.govfrontiersin.org These engineered proteins can be guided by a guide RNA to a specific location on a target mRNA to install or remove an N6-methyladenosine mark. This allows for the functional consequences of a single m6A modification to be studied in a cellular context. nih.gov
The chemical synthesis of modified oligonucleotides using precursors like this compound represents a complementary and essential approach to these biological tools. While CRISPR-based RNA editors are powerful for studying functions within a cell, they have limitations. Chemical synthesis, on the other hand, allows for:
The creation of oligonucleotides with a purity and scale not achievable through biological methods.
The incorporation of a wider variety of modifications, including those not found in nature.
The generation of stable RNA molecules for in vitro biochemical assays, biophysical analysis, and structural studies, where enzymatic editing is not feasible.
Therefore, the chemical synthesis of oligonucleotides containing 3'-O-methyladenosine and the biological manipulation of RNA modifications via CRISPR-based editors are synergistic approaches. Together, they provide a comprehensive toolkit for researchers to fully explore the intricate roles of RNA modifications in health and disease. frontiersin.orgfrontiersin.org
Role in CRISPR-Cas9 Guide RNA (gRNA) Modifications
The efficiency and specificity of the CRISPR-Cas9 system are critically dependent on the integrity and structure of its guide RNA (gRNA). Chemical modifications to the gRNA are a key strategy for enhancing its performance, for instance by increasing its stability against cellular nucleases or by improving the precision of the Cas9-gRNA complex. The synthesis of such modified gRNAs relies on the incorporation of specialized building blocks during solid-phase oligonucleotide synthesis.
This compound, in its phosphoramidite form, represents a precursor for introducing a 3'-O-methylated adenosine (B11128) into a gRNA sequence. The N6-benzoyl group is a crucial temporary protecting group for the exocyclic amine of adenosine. nih.govumich.edu This protection is essential to prevent unwanted side reactions at the N6 position during the automated chemical synthesis cycles. umich.edu Following the complete assembly of the oligonucleotide chain, the benzoyl group is removed during the final deprotection step. The resulting gRNA, now containing a 3'-O-methyladenosine modification, can exhibit enhanced resistance to degradation, potentially leading to a longer functional lifetime within the cell and more robust gene editing outcomes. While direct modification of gRNA with this compound is not its role, its use as a protected precursor is vital for the synthesis of functionally enhanced gRNAs. This is conceptually distinct from CRISPR-based m6A editing, where Cas9 is fused to enzymes to install or erase the natural N6-methyladenosine mark on endogenous RNA, thereby studying its biological function. nih.govnih.gov
Development of Modified Oligonucleotides for Targeted Genome Manipulation
The creation of synthetic oligonucleotides with specific chemical modifications is a cornerstone of targeted genome manipulation, encompassing technologies like antisense oligonucleotides, siRNAs, and probes for molecular diagnostics. The properties of these oligonucleotides, such as binding affinity, nuclease resistance, and cellular uptake, can be fine-tuned through chemical modifications to the nucleobases, sugar moieties, or phosphate (B84403) backbone. rsc.org
The synthesis of these oligonucleotides is a multi-step process where protecting groups are of paramount importance. umich.edu The N6-benzoyl group on adenosine is a widely used protecting group due to its stability during the synthesis cycles and its efficient removal during final deprotection. nih.govglenresearch.com It prevents the reactive exocyclic amino group from interfering with the phosphoramidite coupling chemistry.
The 3'-O-methyl modification, introduced using a precursor like this compound, is a sugar modification that can confer valuable properties to the resulting oligonucleotide. rsc.org Modifications at the sugar position can influence the conformation of the nucleotide, often favoring an A-like duplex structure, which can enhance binding affinity to target RNA sequences. rsc.org Furthermore, such modifications can provide significant resistance to degradation by cellular nucleases, prolonging the oligonucleotide's therapeutic or diagnostic activity. rsc.orgnih.gov Therefore, this compound is an enabling chemical tool for producing designer oligonucleotides for a wide array of genome manipulation applications.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the structural and dynamic properties of modified nucleic acids, guiding the design of new molecules with desired functions. For a compound like this compound, computational studies can predict its physicochemical properties and the conformational effects of its incorporation into a larger nucleic acid structure.
Theoretical Approaches for pKa Value Determination and Protonation State Analysis
The acid-base properties of nucleobases, quantified by their pKa values, are fundamental to their biological function, affecting hydrogen bonding patterns, duplex stability, and molecular recognition by proteins. nih.gov The protonation state of a nucleoside can significantly alter its structure and interactions. nih.govnih.gov Theoretical methods, such as those based on density functional theory (DFT) combined with polarizable continuum models, have been developed to accurately predict the pKa values and determine the most likely protonation sites of natural and modified nucleosides. nih.gov
For a modified nucleoside such as this compound, the bulky, electron-withdrawing benzoyl group at the N6 position is expected to significantly lower the basicity of the adenine ring compared to the unmodified adenosine. This would result in a lower pKa value. Computational analysis can pinpoint the most probable site of protonation (typically the N1 position for adenine) and quantify the change in basicity. nih.gov Understanding these parameters is crucial, as the protonation state influences the electrostatic potential and hydrogen bonding capacity of the nucleoside, which are key determinants of its behavior in biological systems. nih.govgithub.iobiorxiv.org
Simulation of Molecular Interactions and Conformational Landscapes of Modified Nucleic Acids
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and dynamic behavior of nucleic acids at an atomic level. nih.govnih.gov These simulations can reveal how chemical modifications impact the structure, flexibility, and stability of DNA and RNA. nih.govresearchgate.net By using sophisticated force fields like AMBER, researchers can model oligonucleotides containing modifications such as 3'-O-methyladenosine (the final product after deprotection of the N6-benzoyl group). nih.gov
Development as a Biochemical Probe for Molecular Recognition and Ligand Binding Studies
While this compound is primarily a synthetic precursor, the final oligonucleotide containing 3'-O-methyladenosine is a valuable tool for studying molecular recognition and ligand binding. By strategically placing this modification within a known binding site for a protein or small molecule, it can serve as a biochemical probe to investigate the principles of molecular recognition.
For example, introducing a 3'-O-methyladenosine into an RNA aptamer or a transcription factor binding site can help elucidate the steric and electronic requirements for binding. The presence of the methyl group in the minor groove can either create favorable van der Waals contacts or cause a steric clash, thereby increasing or decreasing binding affinity. Observing these changes provides high-resolution data on the nature of the binding pocket.
Furthermore, the increased nuclease resistance conferred by the 3'-O-methyl modification makes these oligonucleotides robust probes for use in complex biological media like cell extracts or serum. Their enhanced stability ensures that the observed effects are due to the specific binding interactions being studied, rather than the degradation of the probe. The use of such modified probes is essential for dissecting the intricate interactions that govern protein-nucleic acid and drug-nucleic acid recognition.
Comparative Analysis with Endogenous N6-Modified Adenosine Derivatives (e.g., N6-methyladenosine) in Epitranscriptomics Research
It is crucial to distinguish the synthetic utility of this compound from the biological role of endogenous adenosine modifications like N6-methyladenosine (m6A). While both involve a modification at the N6 position of adenosine, their functions and chemical nature are fundamentally different.
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is a central player in the field of epitranscriptomics. nih.govnih.gov It is a dynamic and reversible biological signal, installed by "writer" enzyme complexes (e.g., METTL3-METTL14), removed by "eraser" enzymes (e.g., FTO and ALKBH5), and interpreted by "reader" proteins (e.g., YTHDF1-3), which mediate downstream effects. nih.govnih.govnih.gov The m6A mark influences nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation, thereby regulating gene expression without altering the DNA sequence. biorxiv.orgnih.gov The presence of m6A has also been documented in DNA, where it may play a role in genome stability. elifesciences.org
In stark contrast, the N6-benzoyl group is not a natural biological modification. It is a synthetic, bulky chemical moiety used exclusively as a temporary protecting group during the chemical synthesis of oligonucleotides. nih.govumich.edu Its purpose is purely synthetic: to prevent the N6-amino group from undergoing unwanted chemical reactions. Once the oligonucleotide is synthesized, this group is chemically cleaved and discarded. It has no known biological signaling function.
The comparison highlights a key distinction in chemical biology: the difference between a synthetic tool and an endogenous biological regulator. The N6-benzoyl group enables the construction of modified nucleic acids in the lab, while the N6-methyl group is a component of the cell's natural regulatory machinery.
Table 1: Comparative Analysis of N6-Benzoyl-adenosine vs. N6-Methyladenosine (m6A)
| Feature | N6-Benzoyl-adenosine | N6-Methyladenosine (m6A) |
|---|---|---|
| Origin | Synthetic | Endogenous, naturally occurring. nih.gov |
| Primary Function | Temporary protecting group for the N6-amino function during chemical oligonucleotide synthesis. nih.govumich.edu | Reversible epitranscriptomic mark regulating mRNA metabolism (splicing, stability, translation). nih.govnih.gov |
| Nature of Modification | Bulky, aromatic acyl group. | Small, simple methyl group. |
| Installation | Chemical acylation during nucleoside preparation. | Enzymatic methylation by "writer" complexes (e.g., METTL3/14). nih.gov |
| Removal | Chemical hydrolysis (e.g., with ammonia) during postsynthesis deprotection. glenresearch.com | Enzymatic demethylation by "eraser" enzymes (e.g., FTO, ALKBH5). nih.gov |
| Biological Recognition | Not applicable; removed before biological use. | Specifically recognized by "reader" proteins (e.g., YTH domain proteins) to mediate function. biorxiv.orgnih.gov |
| Role in Research | An enabling tool for the synthesis of custom DNA and RNA oligonucleotides. | A subject of intense biological research to understand gene regulation, development, and disease. nih.govyoutube.com |
| Presence in Final Product | Absent. | Present as a functional modification in cellular RNA and DNA. elifesciences.org |
Distinguishing Synthetic Utility from Natural Biological Roles
This compound is a synthetically created derivative of adenosine, a fundamental component of nucleic acids. Its structure is characterized by two key modifications: a benzoyl group attached to the N6 position of the adenine base and a methyl group at the 3'-O position of the ribose sugar. These modifications are not known to occur naturally in biological systems, which firmly places this compound in the realm of synthetic chemical tools.
The primary role of the N6-benzoyl group is to act as a protecting group for the exocyclic amine of adenosine during chemical synthesis. This prevents unwanted side reactions, allowing for specific modifications at other positions of the nucleoside. Following the desired synthetic steps, the benzoyl group can be removed to restore the free amine.
The 3'-O-methyl modification serves a distinct and crucial function: it acts as a terminator for nucleic acid chain elongation. DNA and RNA polymerases require a free 3'-hydroxyl group to add the next nucleotide to a growing chain. By blocking this position with a methyl group, this compound can be used to control the length of a synthesized oligonucleotide or to specifically label the 3'-end.
In contrast to this synthetic compound, nature employs a vast array of its own nucleoside modifications. A prominent example is N6-methyladenosine (m6A), one of the most abundant internal modifications in the messenger RNA (mRNA) of most eukaryotes. nih.govnih.gov This natural modification is installed by specific enzymes and plays a critical role in regulating mRNA stability, splicing, and translation, thereby influencing a wide range of biological processes. nih.gov The table below highlights the key distinctions between the synthetic this compound and the natural N6-methyladenosine.
| Feature | This compound | N6-methyladenosine (m6A) |
| Origin | Synthetic | Natural |
| N6-Modification | Benzoyl group | Methyl group |
| 3'-Modification | O-methyl group | Hydroxyl group (typically) |
| Primary Function | Synthetic intermediate, research tool | Regulation of gene expression |
| Biological Role | Not naturally occurring | Epitranscriptomic regulator |
Methodological Contributions to Epitranscriptomic Mapping and Analysis
The field of epitranscriptomics focuses on the study of chemical modifications to RNA and their impact on gene expression. While this compound is not a natural component of the epitranscriptome, its unique chemical features provide potential methodological applications for studying it.
The presence of the 3'-O-methyl group makes this compound a valuable tool for techniques that require the specific termination of RNA synthesis. For instance, it could be utilized in specialized sequencing methods to generate RNA fragments of a defined length, aiding in the detailed analysis of RNA structure or the identification of specific RNA-protein interaction sites.
Furthermore, as a synthetic analog, it can serve as a negative control in studies investigating the effects of naturally occurring 3'-O-methylated nucleosides, should they be discovered. By comparing the behavior of synthetic oligonucleotides containing this compound with those containing other modifications, researchers can dissect the specific functional consequences of different chemical groups.
While direct applications in epitranscriptomic mapping are not yet widely documented, the principles of using modified nucleosides are well-established. For example, methods like m6A-seq utilize antibodies to enrich for naturally m6A-modified RNA fragments for sequencing. nih.gov Synthetic oligonucleotides containing specific modifications are crucial for validating the specificity of these antibodies and for developing new, more precise mapping techniques. In this context, this compound and similar synthetic analogs could be instrumental in the development and validation of novel methodologies for the sequence-specific detection of other RNA modifications.
The table below summarizes the potential methodological applications of this compound in the broader context of nucleic acid research.
| Application Area | Potential Use of this compound |
| Oligonucleotide Synthesis | Building block for creating specifically terminated or modified RNA strands. |
| Enzymatic Studies | As a substrate or inhibitor to probe the specificity of RNA-modifying enzymes. |
| Structural Biology | Incorporation into RNA fragments to study the structural impact of N6-acylation and 3'-O-methylation. |
| Method Development | As a control or standard in the development of new techniques for RNA analysis. |
Q & A
Q. How can N6-Benzoyl-3'-O-methyladenosine be synthesized with high purity for experimental use?
The synthesis of this compound typically involves protecting the ribose hydroxyl groups using siloxane-based reagents. For instance, 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPS) groups are employed to protect the 3' and 5' hydroxyl positions, followed by benzoylation at the N6 position of adenine. After deprotection, purification via column chromatography or HPLC ensures high purity . Researchers should validate the final product using NMR (e.g., H, C) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm structural integrity .
Q. What are the critical stability considerations for handling and storing this compound?
The compound is stable under inert conditions (e.g., nitrogen atmosphere) at temperatures below 0–6°C to prevent hydrolysis or decomposition . Avoid exposure to oxidizers, as benzoyl groups may degrade under oxidative conditions, producing harmful byproducts like nitrogen oxides . Long-term storage in anhydrous solvents (e.g., DMSO-d6 or dry DMF) is recommended to maintain stability.
Q. How can researchers verify the structural conformation of this compound experimentally?
Structural verification requires a combination of techniques:
- NMR Spectroscopy : H NMR can confirm the presence of the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and methyl substitution at the 3'-O position (singlet at δ ~3.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (CHNO, calculated m/z 385.1385) .
- X-ray Crystallography : If crystalline, diffraction patterns can resolve the spatial arrangement of functional groups .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of this compound in RNA modification pathways?
- In Vitro Methyltransferase Assays : Test the compound as a substrate or inhibitor for methyltransferases (e.g., METTL4) using radiolabeled SAM (H-methyl) and recombinant enzymes. Compare activity with unmodified adenosine or 2'-O-methyladenosine controls .
- RNA Profiling : Incorporate the compound into synthetic RNA oligos and analyze splicing efficiency via gel electrophoresis or next-gen sequencing (e.g., Illumina), focusing on U2 snRNA-mediated pre-mRNA splicing .
Q. How does this compound compare to N6-methyl-2'-O-methyladenosine in regulating epigenetic modifiers like FTO?
N6-Methyl-2'-O-methyladenosine is a known substrate for FTO, which demethylates RNA modifications linked to metabolic disorders. To assess whether the benzoylated analog interacts similarly:
- Perform competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR).
- Conduct cellular demethylation assays in FTO-overexpressing cell lines, quantifying modification levels via LC-MS/MS .
Q. What methodologies resolve contradictions in functional studies of this compound across different biological systems?
Discrepancies (e.g., salt tolerance in plants vs. RNA processing in mammals) may arise from species-specific enzyme affinities or compartmentalization. Address this by:
- Cross-species Comparative Studies : Express orthologs (e.g., OsTRM13 from rice) in heterologous systems (e.g., HEK293 cells) and quantify modification impacts .
- Tissue-Specific Knockout Models : Use CRISPR-Cas9 to delete putative interacting genes in model organisms, then phenotype for RNA splicing or stress response defects .
Q. How can researchers safely mitigate the acute toxicity risks associated with this compound?
The compound exhibits acute oral toxicity (LD ~300 mg/kg in rodents) and skin sensitization. Mitigation strategies include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and FFP2 masks to avoid inhalation/contact .
- Waste Disposal : Neutralize benzoyl derivatives with 10% sodium bicarbonate before incineration by licensed facilities .
Q. What isotopic labeling approaches are feasible for tracking this compound in metabolic studies?
- Deuterated Benzoyl Groups : Synthesize the compound using benzoyl-d chloride (CAS 43019-90-5) to incorporate stable isotopes for LC-MS/MS tracing .
- C-Labeled Ribose : Introduce C at the 3'-O-methyl position via enzymatic methylation using SAM-methyl-CH .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., functional roles in plants vs. mammals), validate hypotheses using orthogonal techniques like ribo-depletion RNA-seq or single-molecule imaging .
- Safety Protocols : Adhere to OSHA guidelines for handling toxic reagents, including fume hood use and emergency eyewash/shower stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
